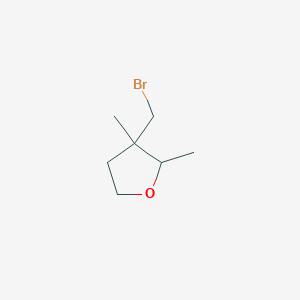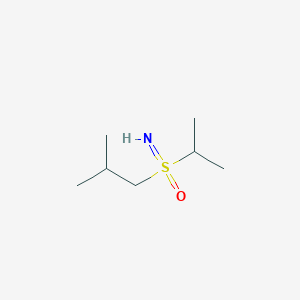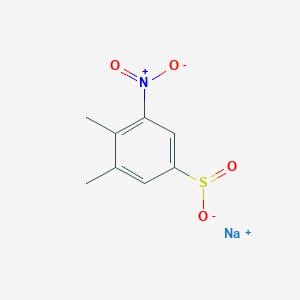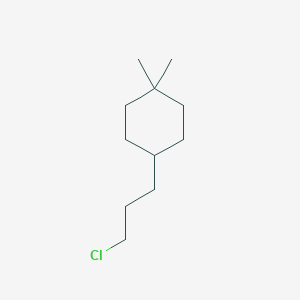
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H10Cl2O3S It belongs to the class of chromenes, which are oxygen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a substituted phenol.
Fries Rearrangement: The phenol undergoes a Fries rearrangement reaction to form an intermediate.
Vilsmeier-Haack Reaction: The intermediate is then subjected to a Vilsmeier-Haack reaction to form the desired chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The chromene ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Aplicaciones Científicas De Investigación
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its chromene core, which is known for various biological activities.
Material Science: The compound can be used in the synthesis of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-5,7-dimethyl-2H-chromene-3-carbaldehyde
- 6-chloro-5,7-dimethyl-2H-chromene-3-carboxylic acid
Uniqueness
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other chromene derivatives. This makes it particularly useful in substitution reactions and as a precursor for the synthesis of sulfonamide and sulfone derivatives .
Propiedades
Fórmula molecular |
C11H10Cl2O3S |
|---|---|
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H10Cl2O3S/c1-6-3-10-9(7(2)11(6)12)4-8(5-16-10)17(13,14)15/h3-4H,5H2,1-2H3 |
Clave InChI |
KXFQZPAZSIZMSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(CO2)S(=O)(=O)Cl)C(=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
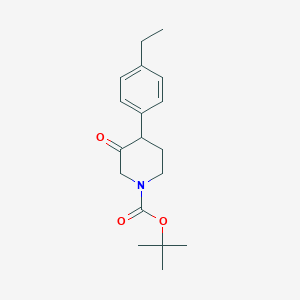
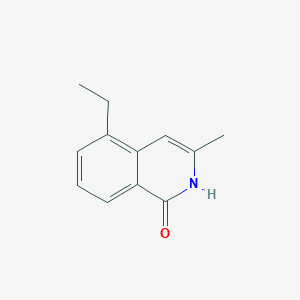

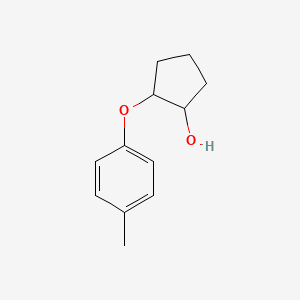
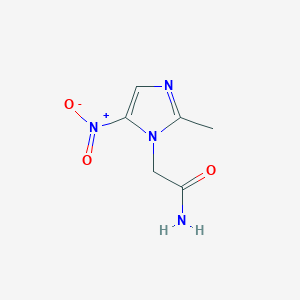
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
